An In-depth Technical Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, a compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular characteristics and utility as a structural scaffold.
Introduction: The Significance of the 4-Aryl-tetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and biologically active molecules.[1][2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties. The THP moiety, being a conformationally restricted ether, can enhance metabolic stability and improve pharmacokinetic profiles by reducing lipophilicity compared to its carbocyclic analog, cyclohexane.[2] Furthermore, the oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2]
The incorporation of an aryl group at the 4-position of the tetrahydropyran ring, as seen in (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, introduces a key structural element for modulating biological activity. The 4-aryl-tetrahydropyran scaffold has been explored for the development of inhibitors for various therapeutic targets.[3] The methoxy-substituted phenyl group, in particular, is a common feature in many pharmacologically active compounds, influencing properties such as receptor binding and metabolic fate.[4] The primary amine functionality further provides a versatile handle for the introduction of diverse substituents, making this molecule an attractive building block for the construction of compound libraries for high-throughput screening.
Molecular and Physicochemical Properties
(4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is a substituted tetrahydropyran derivative with a molecular formula of C13H19NO2.[5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | (4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine | - |
| CAS Number | 440087-51-4 | [5] |
| Molecular Formula | C13H19NO2 | [5] |
| Molecular Weight | 221.3 g/mol | [5] |
| Physical Form | Solid | [6] |
| Predicted XlogP | 1.4 |
Molecular Structure:
Caption: 2D structure of (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine.
Synthesis and Purification
The most plausible and direct synthetic route to (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine is through the reduction of its nitrile precursor, 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile. This transformation is reliably achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH4).[1]
Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Reduction of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
This protocol is a representative procedure based on established methods for the reduction of nitriles to primary amines using LiAlH4.
Materials:
-
4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile
-
Lithium Aluminium Hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Celite
Procedure:
-
To a stirred suspension of LiAlH4 (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH4 by the sequential dropwise addition of water (1 volume relative to LiAlH4), followed by 10% aqueous NaOH solution (1.5 volumes relative to LiAlH4), and finally water again (3 volumes relative to LiAlH4). This should result in the formation of a granular precipitate.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or dichloromethane.
-
Combine the filtrate and the washings, and if necessary, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Conditions: LiAlH4 reacts violently with water, hence the necessity for anhydrous solvents and an inert atmosphere.
-
Order of Addition: Adding the nitrile solution to the LiAlH4 suspension helps to control the initial exothermic reaction.
-
Fieser Work-up: The specific sequence of adding water, NaOH solution, and then water is a standard and safe method for quenching LiAlH4 reactions, leading to easily filterable inorganic salts.
Analytical Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the -OCH3 group.
-
Tetrahydropyran Protons: A series of multiplets in the range of δ 1.5-4.0 ppm, corresponding to the methylene protons of the tetrahydropyran ring.
-
Aminomethyl Protons: A singlet or a multiplet around δ 2.5-3.0 ppm for the -CH2NH2 group.
-
Amine Protons: A broad singlet for the -NH2 protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Signals in the region of δ 114-160 ppm.
-
Tetrahydropyran Carbons: Signals in the range of δ 30-70 ppm.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Aminomethyl Carbon: A signal in the region of δ 40-50 ppm.
Mass Spectrometry:
Predicted mass spectrometry data for various adducts of the molecule are available.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.14887 |
| [M+Na]⁺ | 244.13081 |
| [M-H]⁻ | 220.13431 |
| Source: PubChemLite |
Reactivity and Stability
-
Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[6]
-
Reactivity: The primary amine group is the most reactive site, susceptible to reactions such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo electrophilic substitution, with the methoxy group being an activating, ortho-para directing group.
Applications in Drug Discovery
While specific biological activities for (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine have not been extensively reported, its structural motifs are of high interest in medicinal chemistry. The 4-aminotetrahydropyran scaffold is a valuable component for generating libraries of sp³-rich molecules, which are increasingly sought after in drug discovery to explore new chemical space.
This compound can serve as a versatile building block for the synthesis of more complex molecules targeting a range of biological targets. The primary amine allows for the facile introduction of various pharmacophoric groups through amide bond formation or reductive amination, enabling the exploration of structure-activity relationships. The 4-aryl-tetrahydropyran core provides a rigid scaffold that can position substituents in a well-defined three-dimensional orientation for optimal interaction with a target protein.
Safety and Handling
Based on data for structurally related compounds, (4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine should be handled with care in a well-ventilated laboratory.[6]
-
Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.[6]
References
-
PubChemLite. 440087-51-4 (C13H19NO2). Available from: [Link]
-
ResearchGate. SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Available from: [Link]
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PubMed. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Available from: [Link]
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PubChem. 4-Aminomethyltetrahydropyran. Available from: [Link]
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MDPI. Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. Available from: [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
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ResearchGate. (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl). Available from: [Link]
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ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Available from: [Link]
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ACS Publications. Construction of Multisubstituted Tetrahydropyrans by a Domino Oxa-Michael/Tsuji–Trost Reaction. Available from: [Link]
- Google Patents. Bicyclic heterocycles as mrgprx2 antagonists.
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PubChemLite. C13H19NO2S - Explore. Available from: [Link]
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Wikipedia. Category:4-Methoxyphenyl compounds. Available from: [Link]
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YouTube. Reduction of nitriles to amines using LiAlH4. Available from: [Link]
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Royal Society of Chemistry. Table of Contents. Available from: [Link]
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Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available from: [Link]
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Semantic Scholar. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.. Available from: [Link]
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AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]
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ChemUniverse. (4-(4-methoxyphenyl)tetrahydro-2h-pyran-4-yl)methanamine. Available from: [Link]
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PubMed Central. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Available from: [Link]
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